molecular formula C17H14O4 B2595973 Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 518045-07-3

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B2595973
CAS No.: 518045-07-3
M. Wt: 282.295
InChI Key: MUTSIDCQOXOZHH-VQHVLOKHSA-N
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Description

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a propenoate moiety, which is further substituted with a 1,3-benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the esterification of (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under milder conditions and with higher selectivity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products

    Oxidation: Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid or benzaldehyde derivatives.

    Reduction: Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

    Substitution: Various substituted benzyl esters or amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Antioxidant Activity: The presence of the benzodioxole ring may contribute to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate can be compared with other similar compounds, such as:

    Benzyl cinnamate: Similar ester structure but lacks the benzodioxole ring.

    Benzyl benzoate: Contains a benzyl ester but with a benzoic acid moiety instead of the propenoate group.

    Benzyl salicylate: Another benzyl ester with a salicylic acid moiety.

The uniqueness of this compound lies in the presence of the benzodioxole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c18-17(19-11-14-4-2-1-3-5-14)9-7-13-6-8-15-16(10-13)21-12-20-15/h1-10H,11-12H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTSIDCQOXOZHH-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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